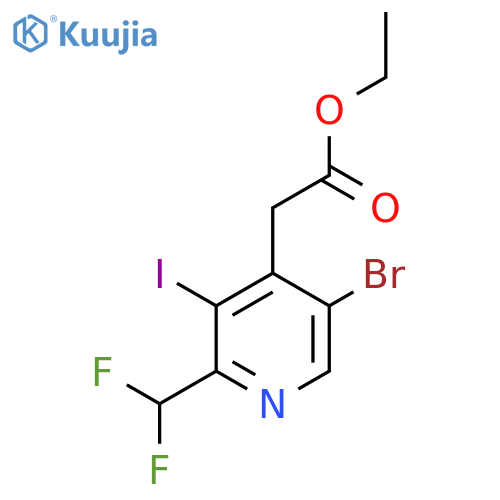

Cas no 1805420-03-4 (Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)

1805420-03-4 structure

商品名:Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate

CAS番号:1805420-03-4

MF:C10H9BrF2INO2

メガワット:419.989241361618

CID:4809474

Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate

-

- インチ: 1S/C10H9BrF2INO2/c1-2-17-7(16)3-5-6(11)4-15-9(8(5)14)10(12)13/h4,10H,2-3H2,1H3

- InChIKey: OKVNMVVCSGWLAG-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(F)F)=NC=C(C=1CC(=O)OCC)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 39.2

Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029058187-1g |

Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate |

1805420-03-4 | 97% | 1g |

$1,519.80 | 2022-04-01 |

Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate 関連文献

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

1805420-03-4 (Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate) 関連製品

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量